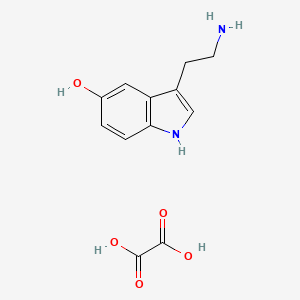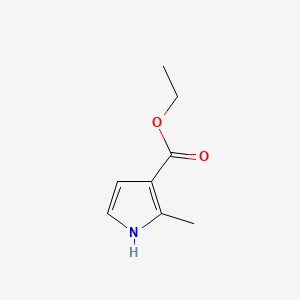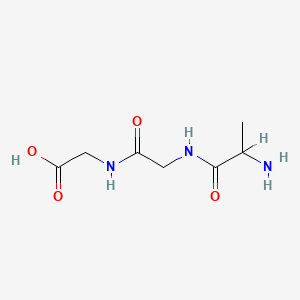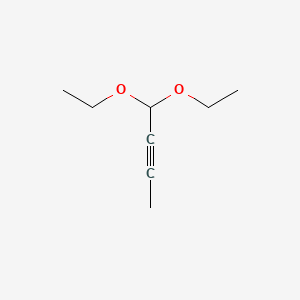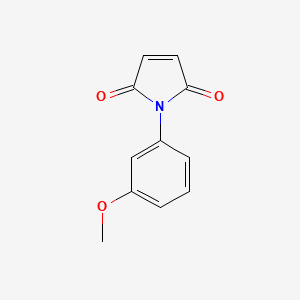
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209956. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds, through chemisorption, form a protective layer on the metal surface, significantly reducing corrosion rates. This application is crucial for industries where metal durability is a concern, highlighting the potential of these derivatives in extending the life span of metal infrastructure in corrosive environments (Zarrouk et al., 2015).
Organic Electronics and Solar Cells
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione derivatives serve as crucial building blocks in the synthesis of conjugated polymers and small molecules for electronic applications. These materials exhibit high electron mobility and conductivity, making them suitable for use in polymer solar cells and organic light-emitting diodes (OLEDs). Their planar structure and electron-deficient nature contribute to efficient charge transport and energy alignment, enhancing device performance and efficiency (Hu et al., 2015).
Photoluminescent Materials
Derivatives containing 1H-pyrrole-2,5-dione units have been developed as photoluminescent materials, showcasing strong emission properties. These materials are potential candidates for applications in optoelectronic devices and sensors, where their ability to emit light upon excitation can be harnessed for various technological advancements. The incorporation of 1H-pyrrole-2,5-dione derivatives into polymers and small molecules leads to materials with desirable photophysical properties, such as high fluorescence quantum yield and stability (Beyerlein & Tieke, 2000).
Novel Materials Synthesis
The synthesis and characterization of materials incorporating this compound derivatives have yielded compounds with unique properties, such as high thermal stability and tailored electronic and optical characteristics. These materials find applications in the development of novel optoelectronic devices, including transistors, solar cells, and light-emitting diodes, where their specific functional properties can improve performance and efficiency (Qiao et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cellular targets, such as receptors, enzymes, and proteins, to exert their effects .
Mode of Action
These interactions could involve binding to the target, altering its function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, metabolism by liver enzymes, and excretion through the kidneys . These factors can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exert anti-inflammatory, antioxidant, and anti-proliferative effects at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione . For instance, changes in pH can affect the compound’s solubility and stability, while temperature can influence its rate of degradation.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-8(7-9)12-10(13)5-6-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCUTNPWBZKJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308833 | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-23-6 | |
| Record name | 3007-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-METHOXYPHENYL)MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


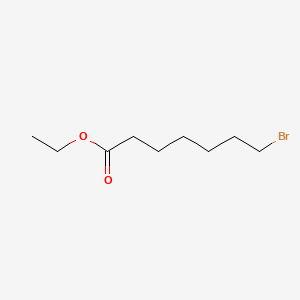


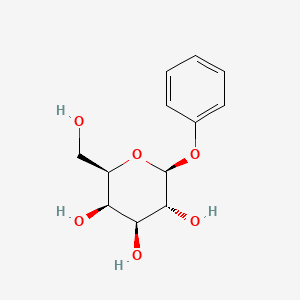
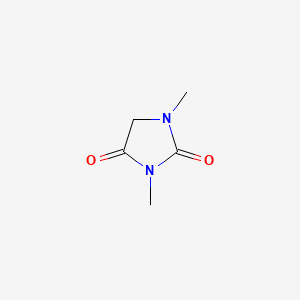
![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
